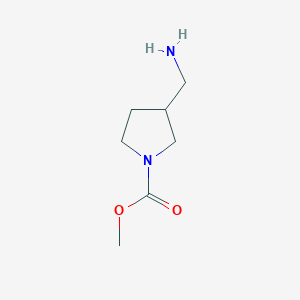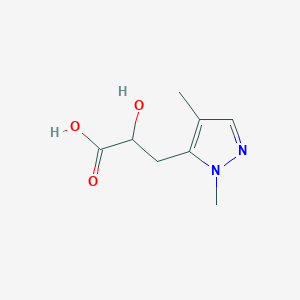
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid: is an organic compound that features a pyrazole ring substituted with two methyl groups and a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 1,4-dimethyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with 2,4-pentanedione under reflux conditions.
Introduction of the Hydroxypropanoic Acid Moiety: The hydroxypropanoic acid group can be introduced via a multi-step process involving the protection of the hydroxyl group, followed by the formation of the ester linkage and subsequent deprotection.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the hydroxypropanoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the pyrazole ring.
Scientific Research Applications
Chemistry
In chemistry, 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activities and metabolic pathways. Its structural features make it a suitable candidate for investigating interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicine, this compound may have potential therapeutic applications. Its ability to interact with specific molecular targets could lead to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and pharmaceuticals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of 3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. The hydroxypropanoic acid moiety can form hydrogen bonds with active sites of enzymes, while the pyrazole ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid
- 3-(1,5-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid
- 3-(1,4-Dimethyl-1H-pyrazol-3-yl)-2-hydroxypropanoic acid
Uniqueness
3-(1,4-Dimethyl-1H-pyrazol-5-yl)-2-hydroxypropanoic acid is unique due to the specific positioning of the methyl groups on the pyrazole ring and the hydroxypropanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O3 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(2,4-dimethylpyrazol-3-yl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-5-4-9-10(2)6(5)3-7(11)8(12)13/h4,7,11H,3H2,1-2H3,(H,12,13) |
InChI Key |
IQMSFQZQJYQVJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CC(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


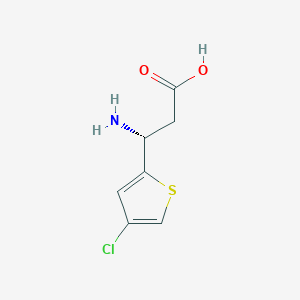
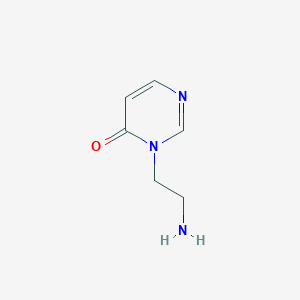
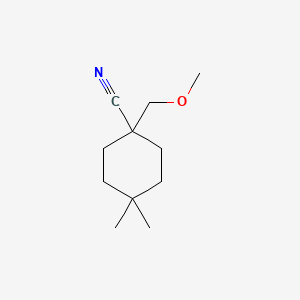



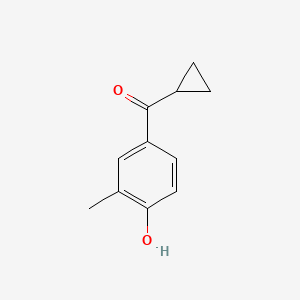

![1-[(5-Fluoropyridin-3-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13259249.png)

![{1-[2-Amino-1-(4-bromophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13259257.png)
![Propyl[(3,4,5-trifluorophenyl)methyl]amine](/img/structure/B13259260.png)

